Cas no 248924-06-3 ((4-methyl-2-phenyl-1,3-oxazol-5-yl)methanol)

(4-Methyl-2-phenyl-1,3-oxazol-5-yl)methanol is a heterocyclic organic compound featuring a 1,3-oxazole core substituted with a phenyl group at the 2-position and a hydroxymethyl group at the 5-position. This structure imparts versatility in synthetic applications, particularly as an intermediate in pharmaceutical and agrochemical research. The hydroxymethyl group enhances reactivity, enabling further functionalization through esterification, etherification, or oxidation. Its oxazole moiety contributes to stability while maintaining compatibility with various reaction conditions. The compound is valued for its potential in constructing biologically active molecules, including inhibitors and ligands, due to its balanced lipophilicity and hydrogen-bonding capacity. Proper handling under inert conditions is recommended to preserve its integrity.
(4-methyl-2-phenyl-1,3-oxazol-5-yl)methanol structure
248924-06-3 structure
Product name:(4-methyl-2-phenyl-1,3-oxazol-5-yl)methanol
CAS No:248924-06-3
MF:C11H11NO2
MW:189.210542917252
MDL:MFCD11055262
CID:246183
PubChem ID:23438974

(4-methyl-2-phenyl-1,3-oxazol-5-yl)methanol Chemical and Physical Properties

Names and Identifiers

    • 5-Oxazolemethanol,4-methyl-2-phenyl-
    • (4-METHYL-2-PHENYL-1,3-OXAZOL-5-YL)METHANOL
    • (4-methyl-2-phenyl-1,3-oxazol-5-yl)methanol
    • MDL: MFCD11055262
    • Inchi: InChI=1S/C11H11NO2/c1-8-10(7-13)14-11(12-8)9-5-3-2-4-6-9/h2-6,13H,7H2,1H3
    • InChI Key: AYYRFLIHPSSQMI-UHFFFAOYSA-N
    • SMILES: CC1=C(CO)OC(C2C=CC=CC=2)=N1

Computed Properties

  • Exact Mass: 189.07903

Experimental Properties

  • PSA: 46.26

(4-methyl-2-phenyl-1,3-oxazol-5-yl)methanol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-333758-0.05g
(4-methyl-2-phenyl-1,3-oxazol-5-yl)methanol
248924-06-3 95%
0.05g
$174.0 2023-09-04
Enamine
EN300-333758-0.5g
(4-methyl-2-phenyl-1,3-oxazol-5-yl)methanol
248924-06-3 95%
0.5g
$579.0 2023-09-04
Chemenu
CM413406-1g
5-Oxazolemethanol, 4-methyl-2-phenyl-
248924-06-3 95%+
1g
$718 2024-07-28
TRC
M357075-10mg
(4-methyl-2-phenyl-1,3-oxazol-5-yl)methanol
248924-06-3
10mg
$ 50.00 2022-06-03
Enamine
EN300-333758-10.0g
(4-methyl-2-phenyl-1,3-oxazol-5-yl)methanol
248924-06-3 95%
10.0g
$3191.0 2023-02-23
Enamine
EN300-333758-5g
(4-methyl-2-phenyl-1,3-oxazol-5-yl)methanol
248924-06-3 95%
5g
$2152.0 2023-09-04
A2B Chem LLC
AB26523-1g
(4-Methyl-2-phenyl-1,3-oxazol-5-yl)methanol
248924-06-3 95%
1g
$1075.00 2024-04-20
A2B Chem LLC
AB26523-10g
(4-Methyl-2-phenyl-1,3-oxazol-5-yl)methanol
248924-06-3 95%
10g
$3955.00 2024-04-20
A2B Chem LLC
AB26523-2.5g
(4-Methyl-2-phenyl-1,3-oxazol-5-yl)methanol
248924-06-3 95%
2.5g
$1911.00 2024-04-20
A2B Chem LLC
AB26523-50mg
(4-Methyl-2-phenyl-1,3-oxazol-5-yl)methanol
248924-06-3 95%
50mg
$405.00 2024-04-20

Additional information on (4-methyl-2-phenyl-1,3-oxazol-5-yl)methanol

Introduction to (4-methyl-2-phenyl-1,3-oxazol-5-yl)methanol (CAS No. 248924-06-3)

Chemical compounds play a pivotal role in the advancement of pharmaceutical sciences, particularly in the development of novel therapeutic agents. Among these, (4-methyl-2-phenyl-1,3-oxazol-5-yl)methanol, identified by its CAS number 248924-06-3, has garnered significant attention due to its unique structural and pharmacological properties. This compound belongs to the oxazole class, a heterocyclic structure known for its diverse biological activities. The presence of a methyl group and a phenyl ring in its molecular framework enhances its potential as a pharmacophore, making it a subject of intense research interest.

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen atom and two carbon atoms. This structural motif is widely recognized for its ability to interact with biological targets, including enzymes and receptors, thereby modulating various physiological processes. The specific substitution pattern in (4-methyl-2-phenyl-1,3-oxazol-5-yl)methanol contributes to its distinct chemical behavior and biological activity. The methoxy group at the 5-position and the phenyl ring at the 2-position are particularly noteworthy, as they can influence the compound's solubility, stability, and interaction with biological systems.

In recent years, there has been a surge in research focused on oxazole derivatives due to their potential applications in drug discovery. Studies have demonstrated that oxazole-based compounds exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The structural flexibility of the oxazole ring allows for the synthesis of numerous derivatives with tailored pharmacological profiles. This adaptability makes it an attractive scaffold for medicinal chemists seeking to develop novel therapeutics.

(4-methyl-2-phenyl-1,3-oxazol-5-yl)methanol has been investigated for its potential role in various therapeutic contexts. One of the most promising areas of research is its application in oncology. Preclinical studies have suggested that oxazole derivatives can inhibit the growth of cancer cells by targeting key signaling pathways involved in tumor progression. The methoxy and phenyl substituents in this compound may contribute to its ability to interfere with critical molecular mechanisms that drive cancer development.

Additionally, the compound has shown promise in treating inflammatory diseases. Chronic inflammation is a hallmark of many pathological conditions, including autoimmune disorders and metabolic syndromes. By modulating inflammatory pathways, (4-methyl-2-phenyl-1,3-oxazol-5-yl)methanol could offer a therapeutic edge in managing such conditions. Research into its anti-inflammatory effects has revealed mechanisms involving the inhibition of pro-inflammatory cytokines and oxidative stress pathways.

The synthesis of (4-methyl-2-phenyl-1,3-oxazol-5-yl)methanol involves multi-step organic reactions that highlight the ingenuity of synthetic chemists. The process typically begins with the formation of the oxazole core through cyclization reactions involving appropriate precursors. Subsequent functionalization steps introduce the methyl and phenyl groups at designated positions on the ring. These synthetic strategies require careful optimization to ensure high yield and purity, which are crucial for subsequent biological evaluation.

The pharmacokinetic properties of (4-methyl-2-phenyl-1,3-oxazol-5-ylylmethanol

In conclusion, (4-methyl-octaphenylethylene) represents a significant advancement in the field of medicinal chemistry. Its unique structural features and demonstrated biological activities position it as a valuable candidate for further development into novel therapeutic agents. As research continues to uncover new applications for oxazole derivatives like this one, their potential impact on human health is likely to grow significantly.

Recommend Articles

Recommended suppliers
Taian Jiayue Biochemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taian Jiayue Biochemical Co., Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.